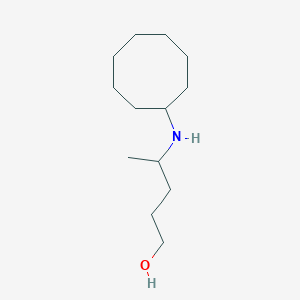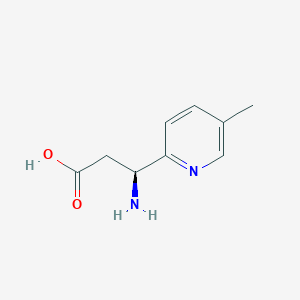![molecular formula C7H11N3O2S B13310822 4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
4-[(Methylamino)methyl]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylamino)methyl]pyridine-2-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methylamino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]pyridine-2-sulfonamide typically involves the reaction of 4-(methylamino)pyridine with sulfonamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-[(Methylamino)methyl]pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(Methylamino)methyl]pyridine-2-sulfonamide can be compared with other similar compounds such as:
4-(Methylamino)pyridine: Similar structure but lacks the sulfonamide group.
2-(Methylamino)pyridine: Similar structure but with the methylamino group at a different position.
4-(N-Methylamino)pyridine: Similar structure but with a different substitution pattern.
These comparisons highlight the uniqueness of this compound, particularly its sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-(methylaminomethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-5-6-2-3-10-7(4-6)13(8,11)12/h2-4,9H,5H2,1H3,(H2,8,11,12) |
InChI Key |
XSGJSMDQWRIBCF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


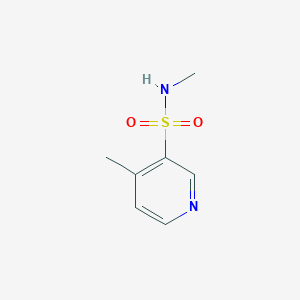
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
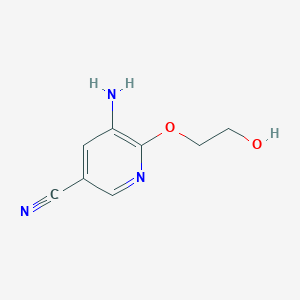
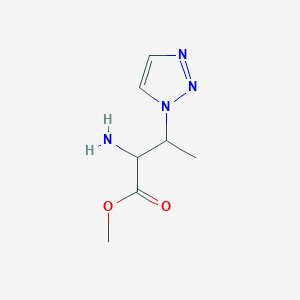
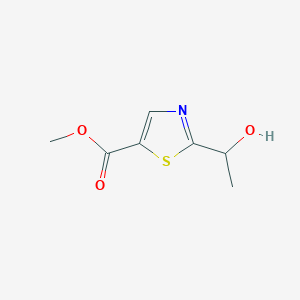
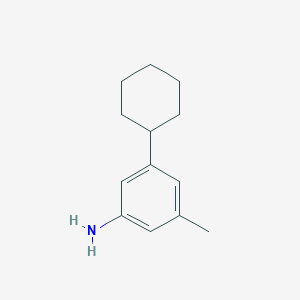
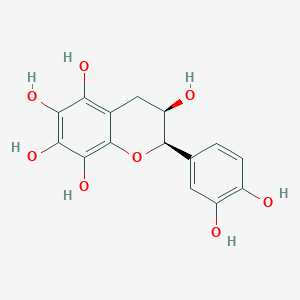
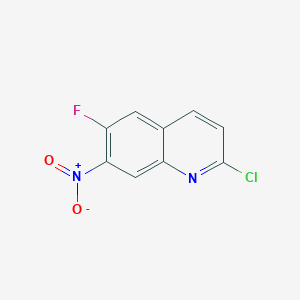
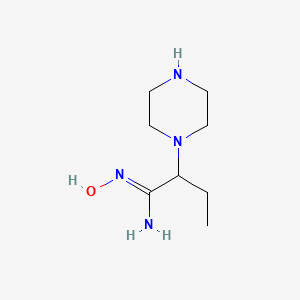
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
